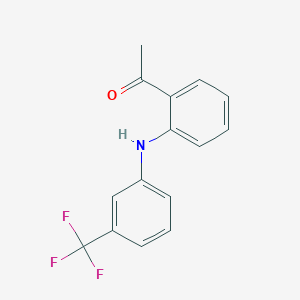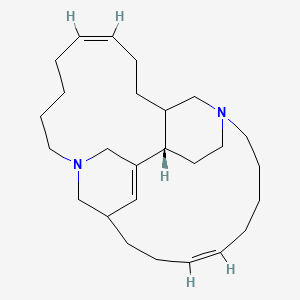
HalicyclamineB
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Halicyclamine B is a marine natural product isolated from the sponge Haliclona sp. It belongs to the class of alkaloids and has garnered significant interest due to its unique chemical structure and potential biological activities. This compound is known for its complex molecular architecture, which includes multiple nitrogen atoms and a distinctive cyclic structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Halicyclamine B is challenging due to its intricate structure. Several synthetic routes have been developed, often involving multi-step processes. A common approach includes the construction of the core cyclic structure followed by the introduction of nitrogen atoms through amination reactions. Key steps often involve:
Cyclization Reactions: Formation of the core cyclic structure using cyclization reactions.
Amination: Introduction of nitrogen atoms using reagents like ammonia or amines under controlled conditions.
Functional Group Transformations: Modifications of functional groups to achieve the desired structure.
Industrial Production Methods: Industrial production of Halicyclamine B is not yet established due to the complexity of its synthesis. Current methods rely on laboratory-scale synthesis, which involves meticulous control of reaction conditions and purification steps to obtain the compound in sufficient purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: Halicyclamine B undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form different derivatives, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can modify the nitrogen-containing groups, typically using reducing agents like sodium borohydride.
Substitution: Substitution reactions can introduce new functional groups, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary and secondary amines.
Major Products: The major products formed from these reactions include various derivatives of Halicyclamine B with modified functional groups, which can exhibit different biological activities.
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound for studying complex alkaloid synthesis and reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its cytotoxic effects against cancer cell lines, making it a candidate for anticancer drug development.
Mecanismo De Acción
The mechanism of action of Halicyclamine B involves its interaction with cellular targets, leading to various biological effects. It is believed to exert its effects through:
Molecular Targets: Binding to specific proteins or enzymes, disrupting their normal function.
Pathways Involved: Modulation of signaling pathways involved in cell growth and apoptosis, particularly in cancer cells.
Comparación Con Compuestos Similares
Halicyclamine B can be compared with other marine alkaloids, such as:
Halicyclamine A: Similar structure but with different biological activities.
Manzamine A: Another marine alkaloid with potent anticancer properties.
Sceptrin: Known for its antimicrobial activity.
Uniqueness: Halicyclamine B stands out due to its unique cyclic structure and the presence of multiple nitrogen atoms, which contribute to its distinct biological activities and synthetic challenges.
Conclusion
Halicyclamine B is a fascinating compound with significant potential in various scientific fields. Its complex structure and diverse biological activities make it a valuable subject of study for chemists, biologists, and medical researchers. Continued research on this compound could lead to new insights and applications, particularly in the development of novel therapeutic agents.
Propiedades
Fórmula molecular |
C26H42N2 |
|---|---|
Peso molecular |
382.6 g/mol |
Nombre IUPAC |
(6Z,11S,19Z)-1,14-diazatetracyclo[21.3.1.110,14.011,25]octacosa-6,19,24-triene |
InChI |
InChI=1S/C26H42N2/c1-3-7-11-16-27-18-15-26-24(21-27)14-10-6-2-4-8-12-17-28-20-23(13-9-5-1)19-25(26)22-28/h1-2,5-6,19,23-24,26H,3-4,7-18,20-22H2/b5-1-,6-2-/t23?,24?,26-/m0/s1 |
Clave InChI |
UOAQLFVPXKOHCQ-BQQLDEIOSA-N |
SMILES isomérico |
C1CCN2CC[C@H]3C(C2)CC/C=C\CCCCN4CC(CC/C=C\C1)C=C3C4 |
SMILES canónico |
C1CCN2CCC3C(C2)CCC=CCCCCN4CC(CCC=CC1)C=C3C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,7,11-Tribromo-5,5,9,9-tetramethyl-5,9-dihydroquinolino[3,2,1-de]acridine](/img/structure/B13124111.png)
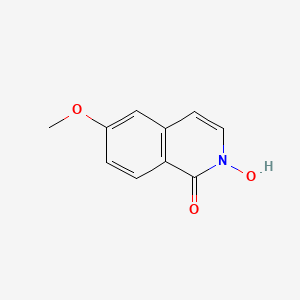
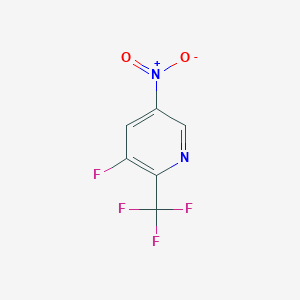
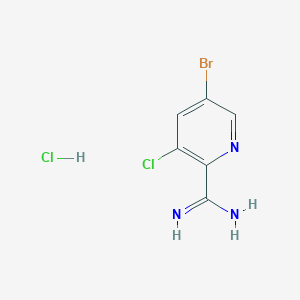
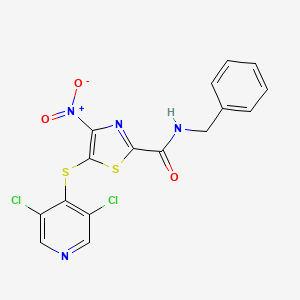
![7-Chloro-1-[(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13124156.png)


![2-Bromo-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13124172.png)
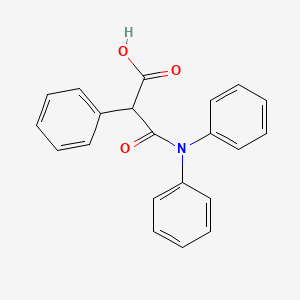
![N,N'-(3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(2-aminoacetamide)](/img/structure/B13124177.png)
